3-(Cyanomethyl)picolinonitrile
Overview
Description
3-(Cyanomethyl)picolinonitrile is a chemical compound with the molecular formula C8H5N3. It has garnered significant interest in scientific research and industrial applications due to its unique properties, such as biological activity and photoluminescent properties. This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Mechanism of Action
Target of Action
This compound belongs to the picoline family, which is a group of compounds based on the pyridine ring structure with various substituents. The presence of the cyanomethyl group indicates that this compound could be a versatile intermediate in organic synthesis, potentially useful for further functionalization and incorporation into more complex molecules.
Biochemical Pathways
It’s known that picolinonitrile derivatives have been a subject of research for their synthetic applications. For instance, a study outlined a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.0, suggesting it has a balance between hydrophilic and lipophilic properties, which could influence its bioavailability .
Result of Action
Action Environment
It’s known that the compound is stable under normal room temperature and inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)picolinonitrile can be achieved through various methods. One common approach involves the oxidative ammonolysis of 2-picoline using a vanadium-titanium oxide catalyst. The reaction is carried out in a flow-type reactor at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds. The yield of this compound can reach up to 75% under optimal conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative ammonolysis processes. These methods utilize catalysts such as vanadium pentoxide and titanium dioxide to achieve high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyanomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form picolinic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or selenium dioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions often require nucleophiles and suitable catalysts to facilitate the process.
Major Products Formed:
Oxidation: Picolinic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted picolinonitrile derivatives.
Scientific Research Applications
3-(Cyanomethyl)picolinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: Its photoluminescent properties are explored for use in materials science and electronic applications.
Comparison with Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but have different functional groups, leading to distinct properties and applications.
2-Picoline derivatives: These compounds are related to 3-(Cyanomethyl)picolinonitrile and are used in similar synthetic and industrial processes.
Uniqueness: this compound stands out due to its unique combination of biological activity and photoluminescent properties, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-(cyanomethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZZLWZPBSJOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405429 | |
Record name | 3-(cyanomethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-34-5 | |
Record name | 3-(cyanomethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyanomethyl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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